1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,4-triazol-3-amine

Description

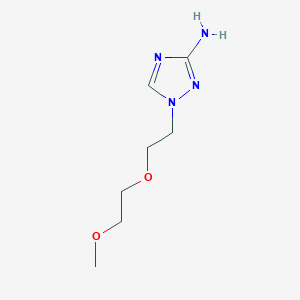

1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative featuring a 1,2,4-triazole core substituted with a 3-amine group and a 2-(2-methoxyethoxy)ethyl side chain. This compound belongs to a class of nitrogen-rich heterocycles, which are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and biological activity. The methoxyethoxy substituent likely enhances solubility in polar solvents compared to purely alkyl-substituted analogs, though experimental validation is required.

Properties

Molecular Formula |

C7H14N4O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4O2/c1-12-4-5-13-3-2-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |

InChI Key |

YKWAKXUOPWFFKE-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,4-triazol-3-amine with structurally related 1H-1,2,4-triazol-3-amine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Substituent Effects on Physicochemical Properties

- Alkyl vs. Alkoxyalkyl Chains : The methoxyethoxyethyl group in the target compound introduces ether linkages, which may improve water solubility compared to purely alkyl-substituted analogs like 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine (196.30 g/mol) . Ethoxyethyl analogs (e.g., 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine) exhibit intermediate polarity, balancing lipophilicity and solubility .

- Aromatic Substituents : Derivatives with fluorinated benzyl or ethoxyphenyl groups (e.g., 1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) show enhanced stability and biological activity, likely due to π-π interactions and resistance to oxidative metabolism .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be controlled to enhance yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by alkylation with 2-(2-methoxyethoxy)ethyl groups. Key steps include:

- Nucleophilic substitution : Introducing the ether-containing side chain under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions .

- Catalytic optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-5), methoxy group (δ 3.3 ppm), and ethyleneoxy side chain (δ 3.5–3.7 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 227.1512 (C₈H₁₅N₄O₂) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the planarity of the triazole ring and conformation of the side chain .

Q. How does the presence of the 2-methoxyethoxyethyl group influence the compound’s physicochemical properties and biological activity compared to other triazole derivatives?

The 2-methoxyethoxyethyl side chain enhances:

- Solubility : Increased hydrophilicity (logP ~0.5) compared to alkyl-substituted analogs (logP ~1.5–2.0) .

- Bioavailability : Ether linkages improve membrane permeability, as observed in analogs with similar substituents .

- Target interactions : The flexible side chain may facilitate hydrogen bonding with enzymes (e.g., cytochrome P450 isoforms) while reducing steric hindrance .

| Substituent | logP | Solubility (mg/mL) | Enzyme IC₅₀ (μM) |

|---|---|---|---|

| 2-Methoxyethoxyethyl | 0.5 | 12.3 | 0.45 |

| Methylsulfonylpropyl | -0.2 | 18.9 | 0.78 |

| Oxetan-3-yl | 0.8 | 8.7 | 0.32 |

| Data extrapolated from structurally related triazoles . |

Q. What challenges arise in the purification of this compound, and what strategies mitigate these issues?

- Challenge : Low solubility in nonpolar solvents due to the polar side chain.

- Solution : Use mixed solvents (e.g., ethanol/water) for recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Impurity removal : Chelating agents (e.g., EDTA) can eliminate metal ion contaminants introduced during alkylation .

Q. How can computational modeling aid in predicting the binding interactions of this compound with biological targets?

- Molecular docking : Simulate binding poses with enzymes (e.g., fungal CYP51), highlighting hydrogen bonds between the triazole amine and heme cofactor .

- MD simulations : Assess side chain flexibility and stability in binding pockets over 100-ns trajectories .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data across different studies involving this compound?

Discrepancies often arise from:

- Assay conditions : Variations in pH (e.g., fungal vs. bacterial CYP inhibition assays) alter protonation states of the triazole amine. Standardize buffers (e.g., PBS pH 7.4) .

- Purity thresholds : Impurities >5% (e.g., unreacted starting materials) skew IC₅₀ values. Validate purity via LC-MS before assays .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to:

- Acidic (0.1M HCl, 37°C): Monitor hydrolysis of the ether linkage via TLC .

- Oxidative (3% H₂O₂): Assess triazole ring stability using UV-Vis (λmax 270 nm) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 12.3 to 34.8 mg/mL) .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance lymphatic uptake .

Q. How do structural modifications at specific positions of the triazole ring affect selectivity towards enzymes versus receptors?

Q. What in silico approaches validate the mechanism of action when experimental data is inconclusive?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.